molecular formula C12H18O4 B8054231 2-(5-(Methoxycarbonyl)bicyclo[3.2.1]octan-1-yl)acetic acid

2-(5-(Methoxycarbonyl)bicyclo[3.2.1]octan-1-yl)acetic acid

Cat. No.: B8054231
M. Wt: 226.27 g/mol
InChI Key: GAAYIEIIPBVQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(Methoxycarbonyl)bicyclo[3.2.1]octan-1-yl)acetic acid is a complex organic compound with the molecular formula C₁₂H₁₈O₄. It features a bicyclo[3.2.1]octane core, which is a common structural motif in many biologically active natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Methoxycarbonyl)bicyclo[3.2.1]octan-1-yl)acetic acid typically involves the transformation of commercially available monoterpenes like carvone. The key steps in the synthetic route include an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening . This method allows for the efficient construction of the bicyclo[3.2.1]octane system, which is then functionalized to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Methoxycarbonyl)bicyclo[3.2.1]octan-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(5-(Methoxycarbonyl)bicyclo[3.2.1]octan-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(5-(Methoxycarbonyl)bicyclo[3.2.1]octan-1-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bicyclo[3.2.1]octane core can interact with enzymes and receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid
  • 2-Azabicyclo[3.2.1]octane

Uniqueness

2-(5-(Methoxycarbonyl)bicyclo[3.2.1]octan-1-yl)acetic acid is unique due to its specific bicyclo[3.2.1]octane core and the functional groups attached to it. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(5-methoxycarbonyl-1-bicyclo[3.2.1]octanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-16-10(15)12-4-2-3-11(8-12,5-6-12)7-9(13)14/h2-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAYIEIIPBVQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(C1)(CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.